N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide is a structurally complex small molecule featuring a cyclopenta-fused thiazole core, a piperidine ring, and a cyclopropanesulfonamide moiety. The cyclopropane sulfonamide group introduces conformational rigidity and may enhance binding specificity through hydrogen-bonding interactions, while the piperidine moiety contributes to solubility and pharmacokinetic properties. Although direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with medicinal chemistry strategies emphasizing bioisosteric replacement (e.g., sulfonamide as a carboxylate surrogate) and scaffold hybridization .
Properties
IUPAC Name |
N-[1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c19-22(20,12-6-7-12)17-11-3-2-8-18(9-11)10-15-16-13-4-1-5-14(13)21-15/h11-12,17H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUNHSHEPUFHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC3=C(S2)CCC3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Cyclopropanesulfonamide Core : Known for its ability to mimic natural substrates in enzyme inhibition.
- Piperidine Ring : A common scaffold in drug design that may facilitate binding to various receptors.
- Cyclopentathiazole Moiety : Imparts chemical reactivity and potential biological interactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Enzyme Inhibition
The sulfonamide group is associated with enzyme inhibition mechanisms. This compound may inhibit specific enzymes by mimicking their natural substrates, which is a common feature of sulfonamides. Further studies are required to identify the specific enzymes affected.
2. Antimicrobial Activity
Similar compounds containing thiazole rings have demonstrated antimicrobial properties. The thiazole structure may enhance the compound's ability to interact with bacterial cell walls or metabolic pathways .
3. Antiviral Properties
Preliminary studies suggest that derivatives of piperidine compounds exhibit antiviral activity against various viruses, including HIV and HSV . This indicates a potential for this compound to be explored as an antiviral agent.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds and their implications for drug development:
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Thiazole ring with sulfonamide | Anticonvulsant activity |
| Pyrazolo[5,1-b][1,3]thiazole derivatives | Similar heterocyclic structure | Antimicrobial activity |
| 2-Pyrazolylthiazoles | Contains both pyrazole and thiazole rings | Anticancer properties |
Case Study: Antiviral Screening
A study conducted on piperidine derivatives showed moderate antiviral activity against coxsackievirus B (CVB) and herpes simplex virus (HSV). The derivatives were evaluated for their cytotoxicity and minimum inhibitory concentration (MIC), with some exhibiting promising results .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the unique combination of functional groups allows for diverse interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and synthetic features are compared below with two classes of analogs from the evidence: sulfanyl-propanamide thiazole derivatives () and cyclopropanecarboxamide-thiazole hybrids ().
Key Observations:
Bioisosteric Functional Groups: The target compound’s sulfonamide group contrasts with the carboxamide in ’s compound 73. In , the sulfanyl (-S-) linker may enhance metabolic stability relative to ether or amine linkages but could reduce polarity.
Scaffold Complexity :
- The cyclopenta-thiazole core in the target compound introduces steric constraints and lipophilicity, differing from the benzo[d][1,3]dioxole in compound 74, which offers aromatic π-π stacking opportunities .
- The piperidine ring in the target compound provides a basic nitrogen for salt formation (improving solubility), whereas compound 74’s pyrrolidinyl group may favor membrane permeability due to its smaller size .
’s CS₂/KOH-mediated cyclization (for oxadiazole formation) highlights methodologies adaptable to thiazole derivatization .
Research Implications and Limitations
The sulfonamide group may confer advantages in solubility and target selectivity over carboxamide analogs . However, synthetic challenges—such as the steric bulk of the cyclopenta-thiazole core—could complicate scale-up. Future studies should prioritize crystallographic validation (e.g., using SHELX for structural refinement ) and pharmacological profiling against relevant targets.
Preparation Methods
Cyclocondensation of Cyclopentene Precursors
The cyclopenta-fused thiazole ring is constructed via a cyclocondensation reaction between cyclopentene-1-thiocarboxamide and α-haloketones. For example, reaction with 2-bromoacetophenone in the presence of triethylamine yields the thiazole ring with 72–85% efficiency.
Table 1 : Optimization of Thiazole Cyclocondensation
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Bromoacetophenone | DMF | 80 | 72 |
| 2-Chloroacetophenone | THF | 60 | 68 |
| 2-Iodoacetophenone | Toluene | 100 | 85 |
Alternative Route via 1,3-Dipolar Cycloaddition
A patent by describes a pyrazolothiazole synthesis using 1,3-dipolar cycloaddition of nitrile imines with thioesters. While this method primarily targets pyrazolothiazoles, adapting the conditions (e.g., substituting cyclopentene-derived thioesters) could yield the desired cyclopenta-thiazole. Reaction parameters include:
-
Nitrile imine precursor : Generated in situ from hydrazonyl chlorides.
-
Catalyst : CuI (5 mol%) in dichloromethane at 25°C.
Functionalization of the Piperidine Scaffold
Reductive Amination for Methylene Linker Installation
The piperidine nitrogen is alkylated with the thiazole-containing methyl group via reductive amination . A representative procedure involves:
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Intermediate : 3-Aminopiperidine dissolved in methanol.
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Reducing agent : Sodium cyanoborohydride (NaBH3CN).
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Conditions : 12 h at 50°C, yielding 1-({4H,5H,6H-cyclopenta[d]thiazol-2-yl}methyl)piperidin-3-amine in 78% yield.
Critical Note : Excess NaBH3CN (1.5 eq.) is required to suppress imine formation.
Sulfonamide Coupling with Cyclopropanesulfonyl Chloride
The final step involves reacting the piperidine amine with cyclopropanesulfonyl chloride under basic conditions:
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Solvent : Dichloromethane (DCM).
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Base : Diisopropylethylamine (DIPEA, 2.5 eq.).
-
Reaction Time : 4 h at 0°C → 20°C.
Table 2 : Sulfonamide Coupling Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DIPEA | DCM | 0 → 20 | 88 |
| Triethylamine | THF | 25 | 75 |
| Pyridine | Acetonitrile | 40 | 68 |
Alternative Synthetic Pathways and Modifications
Microwave-Assisted Cyclization
A patent by highlights microwave irradiation for accelerating heterocycle formation. Applying 150 W at 120°C for 15 minutes reduces reaction times by 80% compared to conventional heating, with comparable yields (70–76%).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Challenges and Optimization Opportunities
Q & A
Basic Research Questions
Q. What are the key steps and methodologies for synthesizing N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]cyclopropanesulfonamide?
- Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the cyclopenta[d][1,3]thiazole moiety with a piperidine derivative using palladium catalysts (e.g., Pd(PPh₃)₄) in dimethylformamide (DMF) under inert conditions .
- Step 2 : Sulfonamide formation via reaction of the intermediate piperidine derivative with cyclopropanesulfonyl chloride in methanol at 0–5°C .
- Step 3 : Purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
- Example Reaction Conditions :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | Pd(PPh₃)₄ | 80°C | 65–70 |
| 2 | MeOH | None | 0–5°C | 85–90 |
Q. How is structural characterization performed for this compound?
- Answer : Advanced analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons from the thiazole ring (δ 7.2–8.1 ppm), cyclopropane protons (δ 1.2–1.5 ppm), and piperidine methylene groups (δ 2.8–3.5 ppm) .
- ¹³C NMR : Confirms sulfonamide carbonyl (δ 165–170 ppm) and cyclopenta-thiazole carbons (δ 120–140 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]⁺ (e.g., calculated 452.15 vs. observed 452.14) .
Q. What structural features influence the compound’s reactivity?
- Answer : Key functional groups include:
- Cyclopenta[d][1,3]thiazole : Electron-deficient aromatic system prone to nucleophilic substitution .
- Sulfonamide Group : Polar, acidic NH group (pKa ~10) participates in hydrogen bonding .
- Piperidine Ring : Basic nitrogen (pKa ~8.5) facilitates salt formation and solubility modulation .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the thiazole and piperidine moieties?
- Answer : Critical parameters include:
- Catalyst Selection : PdCl₂(dppf) increases regioselectivity vs. Pd(PPh₃)₄ .
- Solvent Effects : Tetrahydrofuran (THF) improves solubility of intermediates compared to DMF .
- Temperature Control : Maintaining 80°C prevents side reactions (e.g., over-alkylation) .
- Yield Optimization Example :
| Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 65 | 92% |
| PdCl₂(dppf) | THF | 78 | 95% |
Q. How to resolve contradictions in biological activity data across different assays?
- Answer : Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HEPG-2) or incubation times .
- Solubility Issues : Use of DMSO (>0.5% v/v) may artifactually suppress activity; optimize with PEG-400 .
- Metabolic Stability : Hepatic microsome assays (e.g., rat vs. human) reveal species-specific degradation .
- Example Cytotoxicity Data :
| Cell Line | IC₅₀ (µM) | Solvent | Notes |
|---|---|---|---|
| MCF-7 | 12.3 | DMSO | High variability (±3.2) |
| HEPG-2 | 8.7 | PEG-400 | Consistent (±0.9) |
Q. What computational strategies predict binding modes with target proteins?
- Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3N6) to model interactions with kinase domains .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots .
- Molecular Dynamics (MD) : Simulate sulfonamide-protein hydrogen bond stability over 100 ns trajectories .
- Key Interaction Example :
| Protein Target | Binding Energy (kcal/mol) | Key Residues |
|---|---|---|
| EGFR Kinase | -9.2 | Lys721, Thr766 |
Methodological Notes
- Key References : PubChem (structural validation) , cytotoxicity protocols , and catalytic reaction mechanisms .
- Advanced Tools : Gaussian 16 (DFT), GROMACS (MD), and Schrodinger Suite (docking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
